molecular formula C13H15N3O4S B1682511 Sulfisoxazole acetyl CAS No. 80-74-0

Sulfisoxazole acetyl

Cat. No. B1682511
CAS RN: 80-74-0
M. Wt: 309.34 g/mol
InChI Key: JFNWFXVFBDDWCX-UHFFFAOYSA-N
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Description

Sulfisoxazole acetyl is an ester of sulfisoxazole, a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial activity . It is often combined with erythromycin to treat acute otitis media caused by the bacteria, haemophilus influenzae .


Molecular Structure Analysis

The molecular structure of Sulfisoxazole acetyl is represented by the chemical formula C13H15N3O4S . The average molecular weight is 309.34 .


Chemical Reactions Analysis

Sulfisoxazole acetyl competes with PABA for the bacterial enzyme, dihydropteroate synthase, preventing the incorporation of PABA into dihydrofolic acid, which is the precursor of folic acid . This process causes an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, resulting in cell growth arrest and cell death .

Scientific Research Applications

Antibacterial Properties

Sulfisoxazole acetyl, an ester of sulfisoxazole, exhibits significant antibacterial properties. It functions as a synthetic analog of para-aminobenzoic acid (PABA) and demonstrates effectiveness by competing with PABA for the bacterial enzyme dihydropteroate synthase. This competition hinders the incorporation of PABA into dihydrofolic acid, the precursor of folic acid, crucial for bacterial folic acid synthesis. As a result, this leads to an inhibition of bacterial folic acid synthesis, impacting the synthesis of purines and pyrimidines, and ultimately causing cell growth arrest and cell death (Definitions, 2020).

Pharmacokinetics in Animals and Humans

Studies have examined the pharmacokinetics of sulfisoxazole and its metabolites in various subjects. For instance, a study detailed the quantitative determination of sulfisoxazole and its three N-acetylated metabolites in mice, noting the conversion of these metabolites in mouse plasma and the pharmacokinetics of sulfisoxazole following oral administration (Oh, Baek, & Kang, 2016). Another research investigated the acetylation and excretion kinetics of sulfisoxazole in humans, highlighting the processes involved in the transformation and excretion of sulfisoxazole (Nelson & O'Reilly, 1960).

Application in Detecting Heavy Metals

Sulfisoxazole has been utilized in developing methodologies for detecting heavy metals in water samples. A study described the creation of an electrochemically modified sulfisoxazole nanofilm on glassy carbon for determining cadmium(II) in water samples (Gupta et al., 2013). This innovative application demonstrates the versatility of sulfisoxazole acetyl beyond its traditional use in antibacterial treatments.

Potential Antitumor and Anti-Metastatic Effects

Sulfisoxazole acetyl has shown promise in cancer research. It was identified as an inhibitor of small extracellular vesicle secretion from breast cancer cells, potentially impacting cancer progression and metastasis (Im et al., 2019). Additionally, another study highlighted its role in eliciting robust antitumor immune responses when combined with immune checkpoint therapy (Shin et al., 2021).

Safety And Hazards

The severe or irreversible adverse effects of Sulfisoxazole acetyl may include nephrotoxicity, blood dyscrasias, interstitial nephritis, hematuria, crystalluria, oliguria, anuria, lumbar pain, and tubular necrosis . It’s important to note that Sulfisoxazole acetyl will not work for colds, flu, or other virus infections .

properties

IUPAC Name

N-(4-aminophenyl)sulfonyl-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-8-9(2)15-20-13(8)16(10(3)17)21(18,19)12-6-4-11(14)5-7-12/h4-7H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNWFXVFBDDWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023620
Record name Sulfisoxazole acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Sulfisoxazole is a competitive inhibitor of the enzyme dihydropteroate synthetase. It inhibits bacterial synthesis of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid.
Record name Acetyl sulfisoxazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14033
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sulfisoxazole acetyl

CAS RN

80-74-0
Record name Sulfisoxazole acetyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfisoxazole acetyl [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl sulfisoxazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14033
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfisoxazole acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-3,4-dimethylisoxazol-5-yl-N-sulphanilylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFISOXAZOLE ACETYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBT5QH3KED
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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